3-(Hydroxymethylidene)-1-methylpiperidin-2-one chemical structure and properties
3-(Hydroxymethylidene)-1-methylpiperidin-2-one chemical structure and properties
This technical guide provides an in-depth analysis of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one , a critical synthetic intermediate used in the development of fused heterocyclic pharmaceuticals.
CAS Registry Number: 89910-21-4 Synonyms: 3-Formyl-1-methyl-2-piperidone (enol form); 1-Methyl-2-oxo-3-piperidinecarboxaldehyde.
Executive Summary
3-(Hydroxymethylidene)-1-methylpiperidin-2-one is a functionalized lactam derivative characterized by an exocyclic enol double bond at the C3 position. It serves as a "masked"
Structural Analysis & Tautomerism
The reactivity of this compound is governed by its tautomeric equilibrium. While often referred to as the "formyl" derivative, it predominantly exists in the (Z)-hydroxymethylidene (enol) form in solution and solid state. This preference is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the lactam carbonyl oxygen, forming a pseudo-six-membered ring.
Tautomeric Equilibrium
The compound exists in equilibrium between the keto-formyl form (A) and the enol-hydroxymethylidene form (B).
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Form A (Keto-Formyl): The carbonyl is intact; the C3 carbon is
hybridized. -
Form B (Enol-Hydroxymethylidene): The C3 carbon is
hybridized; the double bond is exocyclic. This form is thermodynamically favored due to conjugation and H-bonding.
Figure 1: The keto-enol tautomerization favoring the stabilized hydroxymethylidene form.
Spectroscopic Signatures
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H NMR: The enolic proton typically appears as a broad singlet downfield (
ppm), while the vinyl proton (=CH-O) appears as a sharp singlet or doublet in the aromatic region ( ppm). -
IR Spectroscopy: A broad O-H stretch (
cm ) and a shifted carbonyl band due to conjugation.
Synthesis Protocol
The industrial and laboratory standard for synthesizing this compound is the Claisen Condensation of 1-methylpiperidin-2-one with an alkyl formate (typically ethyl formate) in the presence of a strong alkoxide base.
Reaction Mechanism
The base deprotonates the
Experimental Procedure (Bench Scale)
Reagents:
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1-Methylpiperidin-2-one (1.0 equiv)
-
Ethyl formate (1.2–1.5 equiv)
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Sodium methoxide (NaOMe) or Sodium hydride (NaH) (1.1 equiv)
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Solvent: Anhydrous THF or Toluene
Step-by-Step Protocol:
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Preparation: Charge a flame-dried reaction vessel with anhydrous THF and NaH (60% dispersion in oil) under nitrogen atmosphere. Cool to 0°C.
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Addition: Add 1-methylpiperidin-2-one dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation (evolution of
gas). -
Formylation: Add ethyl formate dropwise, maintaining the temperature below 5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A thick precipitate (the sodium salt of the enol) typically forms.
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Workup: Quench the reaction with ice-water. Acidify the aqueous layer carefully with 1N HCl to pH ~4–5.
-
Isolation: Extract with dichloromethane (DCM). Wash the organic phase with brine, dry over
, and concentrate in vacuo.[1] -
Purification: The crude oil/solid can be recrystallized from EtOAc/Hexanes or used directly if purity >90% by NMR.
Figure 2: Step-by-step synthesis pathway via Claisen condensation.
Reactivity & Applications
The hydroxymethylidene group makes C3 electrophilic and the attached oxygen a leaving group (as water, after protonation/substitution). This reactivity is exploited to synthesize fused heterocycles.
Synthesis of Pyrazolo[3,4-b]pyridines
Reaction with hydrazines (e.g., hydrazine hydrate, phenylhydrazine) leads to condensation at the carbonyl and the exocyclic carbon, followed by cyclization.
-
Mechanism: Michael-type addition of hydrazine to the =CH-OH carbon
Elimination of water Intramolecular imine formation.
Synthesis of Pyrido[2,3-d]pyrimidines
Reaction with amidines (e.g., acetamidine, guanidine) yields pyrido-pyrimidines. This is a key reaction in the synthesis of antifolate drugs and kinase inhibitors.
Figure 3: Divergent synthesis of fused heterocycles from the core scaffold.
Properties & Specifications
The following data represents typical values for the purified enol form.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 141.17 g/mol |
| Appearance | Pale yellow to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water |
| Stability | Sensitive to moisture/hydrolysis; Store under inert gas at -20°C |
| pKa | ~6–7 (Enolic OH) |
| CAS No. | 89910-21-4 |
Safety & Handling
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Hazards: The compound is an irritant to eyes, skin, and respiratory systems. As an electrophile, it may act as a skin sensitizer.
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Storage: The enol form can degrade back to the parent lactam or polymerize if exposed to moisture or acids. Store in a desiccator or freezer.
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Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
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Bio-Fount. (n.d.). 3-(Hydroxymethylidene)-1-methylpiperidin-2-one Product Page. Bio-Fount Chemical Database. Link
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Organic Syntheses. (1951). 3-Cyano-6-methyl-2(1)-pyridone (General Method for Formylation of Lactams/Ketones). Organic Syntheses, Coll. Vol. 4, p.210. Link
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National Institutes of Health (NIH). (2024). Stability and reactivity of alkylidene dihydropyridines. Organic & Biomolecular Chemistry. Link
-
PubChem. (2024). Compound Summary: 3-(Hydroxymethyl)piperidin-2-one (Related Structure).[2] National Library of Medicine. Link
-
Arkivoc. (2024).[1] Synthesis of 3-substituted piperidin-2-ones. Arkat USA. Link
